molecular formula C14H14ClNO2 B1424904 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide CAS No. 1225890-90-3

2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide

Cat. No.: B1424904
CAS No.: 1225890-90-3
M. Wt: 263.72 g/mol
InChI Key: CGYGCUMMGCNLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide is a chemical compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . It is known for its potential therapeutic and environmental applications. The compound features a chloroacetamide group attached to a naphthalen-2-yloxyethyl moiety, which contributes to its unique chemical properties.

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with the compound include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study of “2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide” could involve further exploration of its synthesis, chemical properties, and potential applications. Given the cytotoxic effects observed for related compounds , it may be of interest to investigate its potential use in medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide typically involves the reaction of 2-naphthol with 2-chloroethylamine hydrochloride in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions often include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux
  • Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The naphthalen-2-yloxy moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Corresponding substituted amides or thioamides.

    Oxidation: Naphthoquinones.

    Reduction: Ethylamine derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide is unique due to the presence of the naphthalen-2-yloxyethyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2-naphthalen-2-yloxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c15-10-14(17)16-7-8-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYGCUMMGCNLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.